molecular formula C10H6N2O2 B14634071 3-Isocyanato-5-phenyl-1,2-oxazole CAS No. 55809-60-4

3-Isocyanato-5-phenyl-1,2-oxazole

Cat. No.: B14634071
CAS No.: 55809-60-4
M. Wt: 186.17 g/mol
InChI Key: CEKRMJAHUAPURY-UHFFFAOYSA-N
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Description

3-Isocyanato-5-phenyl-1,2-oxazole is a chemical building block of significant interest in organic and medicinal chemistry research. It belongs to the oxazole class of heterocycles, which are five-membered rings containing both nitrogen and oxygen atoms. Oxazole-based molecules are recognized as prime skeletons for drug discovery due to their ability to interact with a widespread spectrum of biological receptors and enzymes through various non-covalent interactions, leading to a broad range of biological activities . The isocyanato functional group (-N=C=O) is a highly reactive moiety that readily undergoes addition reactions with nucleophiles such as alcohols and amines, forming urethane and urea linkages, respectively. This makes 3-Isocyanato-5-phenyl-1,2-oxazole a valuable intermediate for constructing more complex molecules, potentially for application in pharmaceutical development. Research into oxazole compounds has shown they possess diverse therapeutic properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities . The phenyl-substituted oxazole core provides a rigid, planar structure that can be instrumental in molecular recognition processes. As a reagent, its primary research value lies in its role as a synthon in the synthesis of more complex, functionalized heterocyclic systems, particularly via metal-free synthetic approaches that are advantageous for producing pharmaceutical intermediates . This product is intended for research purposes as a chemical precursor and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55809-60-4

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

3-isocyanato-5-phenyl-1,2-oxazole

InChI

InChI=1S/C10H6N2O2/c13-7-11-10-6-9(14-12-10)8-4-2-1-3-5-8/h1-6H

InChI Key

CEKRMJAHUAPURY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)N=C=O

Origin of Product

United States

Preparation Methods

Challenges in Isocyanate Functionalization

Cycloaddition Strategies for Isoxazole Ring Formation

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The most common route to isoxazoles involves reacting nitrile oxides with alkynes. For 3-isocyanato-5-phenyl-1,2-oxazole, a nitrile oxide bearing a phenyl group and a protected amine at position 3 is ideal:

  • Nitrile Oxide Synthesis : 3-Nitro-5-phenylnitrile oxide is prepared by chlorination of 3-nitro-5-phenylaldoxime followed by dehydrohalogenation.
  • Cycloaddition : Reacting the nitrile oxide with acetylene derivatives (e.g., ethyl propiolate) under microwave irradiation achieves regioselective isoxazole formation.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Isocyanate Formation : The amine is treated with triphosgene in dichloromethane, yielding the target isocyanate.

Key Advantages : High regioselectivity and modularity.
Limitations : Multi-step synthesis and sensitivity of intermediates.

Halogenation and Nucleophilic Substitution

Synthesis of 3-Chloro-5-phenylisoxazole

Halogenation at position 3 enables subsequent substitution:

  • Chlorination : 5-Phenylisoxazole-3-carboxylic acid is treated with PCl₅, yielding 3-chloro-5-phenylisoxazole.
  • Substitution with Isocyanate : Reaction with silver isocyanate (AgNCO) in acetonitrile replaces chlorine with -NCO.

Reaction Conditions :

  • Temperature: 80°C
  • Solvent: Anhydrous acetonitrile
  • Yield: 60–70%

Challenges : AgNCO’s cost and moisture sensitivity limit scalability.

Amine-to-Isocyanate Conversion

Synthesis of 3-Amino-5-phenylisoxazole

  • Nitro Group Introduction : Nitration of 5-phenylisoxazole using HNO₃/H₂SO₄ yields 3-nitro-5-phenylisoxazole.
  • Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to amine.

Phosgenation of the Amine

3-Amino-5-phenylisoxazole reacts with triphosgene in the presence of triethylamine:
$$ \text{3-NH}2\text{-5-Ph-Isoxazole} + \text{CCl}3\text{OCO}2\text{CCl}3 \rightarrow \text{3-NCO-5-Ph-Isoxazole} + 3 \text{HCl} $$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0–5°C
  • Yield: 85–90%

Safety Note : Triphosgene is less hazardous than phosgene but requires strict moisture control.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Scalability
Cycloaddition 3-Nitro-5-phenylaldoxime Cycloaddition, reduction 50–60 Moderate
Halogen Substitution 5-Phenylisoxazole-3-carboxylic acid Chlorination, substitution 60–70 Low
Amine Phosgenation 3-Nitro-5-phenylisoxazole Nitration, reduction, phosgenation 85–90 High

The amine route offers superior yield and scalability, making it industrially preferred despite nitro-handling challenges.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted urea or carbamate compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents on the 1,2-oxazole ring significantly influence molecular geometry, electronic properties, and applications. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
3-Isocyanato-5-phenyl-1,2-oxazole -NCO at C3, phenyl at C5 174.16* Reactive isocyanate group for polymerization
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole 3-Methylphenyl at C5, phenyl at C3 235.29 Dihedral angles: 16.64° (methylphenyl) and 17.60° (phenyl)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-Methoxyphenyl at C5, phenyl at C3 251.29 Methoxy group enhances electronic delocalization
3-Chloro-5-phenyl-1,2-oxazole -Cl at C3, phenyl at C5 179.60 Halogen substituent enables nucleophilic substitution
Ethyl 5-phenyl-3-isoxazolecarboxylate Ester (-COOEt) at C3, phenyl at C5 217.23 Polar ester group influences solubility

*Calculated based on molecular formula C₉H₆N₂O₂.

Key Observations :

  • The isocyanate group in 3-Isocyanato-5-phenyl-1,2-oxazole introduces high reactivity, contrasting with the inertness of chloro or ester substituents.
  • Aromatic substituents (e.g., methoxyphenyl) increase steric bulk and alter dihedral angles, affecting molecular packing .

Reactivity and Chemical Properties

  • Isocyanate Group : Reacts with amines (forming ureas) and alcohols (forming urethanes), enabling use in polymer networks .
  • Chloro Substituent : Participates in nucleophilic aromatic substitution, serving as an intermediate for further functionalization .
  • Ester Group : Hydrolyzes to carboxylic acids under basic conditions, useful in prodrug design .
  • Methoxy/Methyl Groups : Electron-donating effects stabilize the oxazole ring, influencing electrophilic substitution patterns .

Physical Properties

  • Crystal Structure : Dihedral angles between the oxazole ring and substituents (e.g., 16.64° in 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole) affect crystallinity and melting behavior .
  • Solubility: Polar groups (e.g., ester in Ethyl 5-phenyl-3-isoxazolecarboxylate) enhance solubility in organic solvents compared to nonpolar derivatives .
  • Thermal Stability : Isocyanates are thermally labile, whereas halogenated derivatives (e.g., 3-Chloro-5-phenyl-1,2-oxazole) exhibit higher stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isocyanato-5-phenyl-1,2-oxazole, and how can intermediate purity be validated?

  • Methodology : A common approach involves introducing the isocyanate group (-NCO) to a pre-functionalized isoxazole scaffold. For example, 5-phenyl-1,2-oxazole derivatives (e.g., 5-phenyl-3-hydroxyisoxazole) can be treated with phosgene or trichloromethyl chloroformate to generate the isocyanate group. Intermediate purity can be validated using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., absence of residual phosgene byproducts at δ 8–9 ppm in 1^1H NMR). Crystallization from ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (0–4°C) improves yield and purity .

Q. How can the structural conformation of 3-Isocyanato-5-phenyl-1,2-oxazole be characterized experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/hexane (1:4) at room temperature can be analyzed using a Bruker Kappa APEXII CCD diffractometer. Data refinement with SHELXL (via SHELX-2018/3) provides bond lengths, angles, and dihedral angles. For example, the isoxazole ring’s dihedral angle with the phenyl group (~15–17°) can be compared to computational models (e.g., DFT at B3LYP/6-31G**) to validate geometry .

Q. What spectroscopic techniques are critical for confirming the presence of the isocyanate group in this compound?

  • Methodology :

  • FT-IR : A sharp peak near 2270–2240 cm1^{-1} confirms the -NCO stretch.
  • 13^{13}C NMR : A signal at δ 120–125 ppm corresponds to the isocyanate carbon.
  • Raman Spectroscopy : A band at ~1350 cm1^{-1} (C-N stretching) further supports the functional group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the experimental structure deviates from computational predictions?

  • Methodology : Discrepancies between SCXRD and DFT models (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects. Use hydrogen-bonding graph-set analysis (via Mercury 4.3.1) to identify intermolecular interactions (e.g., C–H⋯π or N–H⋯O) that distort geometry. Refine computational models using periodic boundary conditions (PBC-DFT) to account for lattice forces. Cross-validate with solid-state NMR or temperature-dependent XRD to assess dynamic effects .

Q. What strategies optimize reaction conditions for introducing the isocyanate group while minimizing side reactions?

  • Methodology :

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to avoid hydrolysis of -NCO to -NH2_2.
  • Temperature Control : Maintain reactions at −10°C to suppress dimerization (e.g., forming ureas).
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with phosgene derivatives. Monitor reaction progress via in-situ IR to detect -NCO formation .

Q. How can hydrogen-bonding networks in 3-Isocyanato-5-phenyl-1,2-oxazole crystals influence its reactivity or stability?

  • Methodology : Analyze SCXRD data for C–H⋯O/N interactions using PLATON or OLEX2. For example, centrosymmetric dimers stabilized by C–H⋯π interactions (e.g., H⋯centroid distances <3.0 Å) may reduce solubility in polar solvents. Stability assays (TGA/DSC) under humid conditions can correlate degradation rates with hydrogen-bond density. Computational MD simulations (GROMACS) predict solvent accessibility to reactive sites .

Q. What experimental design considerations are critical for studying the compound’s regioselectivity in cycloaddition reactions?

  • Methodology :

  • Substrate Screening : Test dipolarophiles (e.g., acetylene derivatives) in [3+2] cycloadditions under varying temperatures (25–80°C) and solvents (THF vs. DMF).
  • Kinetic vs. Thermodynamic Control : Use 1^1H NMR to monitor intermediate formation (e.g., nitrile oxides).
  • Isotope Labeling : 15^{15}N-labeled isocyanates can track regioselectivity via 15^{15}N NMR .

Notes

  • SHELX and ORTEP-3 are recommended for structural refinement and visualization .
  • For synthetic protocols, prioritize peer-reviewed methodologies from crystallography or organic chemistry journals .

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